molecular formula C19H20N2O6S2 B2584843 Ethyl 6-methyl-2-(3,4,5-trimethoxybenzamido)thieno[2,3-d]thiazole-5-carboxylate CAS No. 681158-10-1

Ethyl 6-methyl-2-(3,4,5-trimethoxybenzamido)thieno[2,3-d]thiazole-5-carboxylate

Cat. No.: B2584843
CAS No.: 681158-10-1
M. Wt: 436.5
InChI Key: JYEWVLZPHVXXND-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-(3,4,5-trimethoxybenzamido)thieno[2,3-d]thiazole-5-carboxylate is a complex organic compound that belongs to the thieno[2,3-d]thiazole family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]thiazole core, a carboxylate group, and a trimethoxybenzamido substituent. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methyl-2-(3,4,5-trimethoxybenzamido)thieno[2,3-d]thiazole-5-carboxylate typically involves multiple steps:

    Formation of the Thieno[2,3-d]thiazole Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of sulfur and nitrogen sources in the presence of a base.

    Introduction of the Carboxylate Group: This can be achieved through esterification reactions, where the thieno[2,3-d]thiazole intermediate is reacted with ethyl chloroformate or similar reagents.

    Attachment of the Trimethoxybenzamido Group: This step involves the coupling of the thieno[2,3-d]thiazole ester with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-(3,4,5-trimethoxybenzamido)thieno[2,3-d]thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Conditions vary depending on the type of substitution, but bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 6-methyl-2-(3,4,5-trimethoxybenzamido)thieno[2,3-d]thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 6-methyl-2-(3,4,5-trimethoxybenzamido)thieno[2,3-d]thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-methyl-2-(3,4,5-trimethoxybenzamido)thieno[2,3-d]thiazole-5-carboxylate: shares similarities with other thieno[2,3-d]thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the trimethoxybenzamido group, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 6-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S2/c1-6-27-18(23)15-9(2)14-17(28-15)21-19(29-14)20-16(22)10-7-11(24-3)13(26-5)12(8-10)25-4/h7-8H,6H2,1-5H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEWVLZPHVXXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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